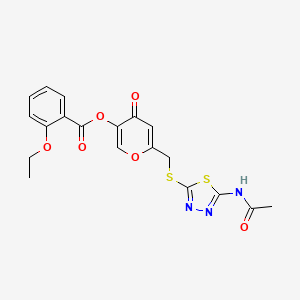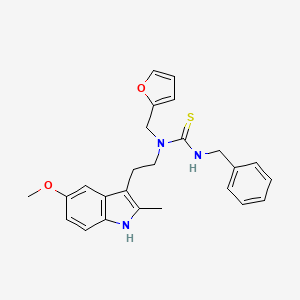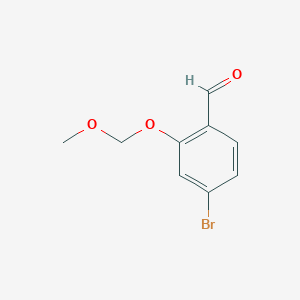![molecular formula C20H22N2O3 B2757914 1-(2-Ethoxyphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione CAS No. 1008666-79-2](/img/structure/B2757914.png)
1-(2-Ethoxyphenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-2,4-dione derivatives are being studied for their potential applications in various fields. For instance, they have been used as lead compounds to design and synthesize novel herbicides . They have also been evaluated for their antifungal activity .
Synthesis Analysis
The synthesis of pyrrolidine-2,4-dione derivatives involves several steps including substitution, acylation, cyclization, and acidification reactions . The synthesized compounds are usually confirmed by FT-IR, 1H NMR, 13C NMR, and HRMS spectral analyses .Molecular Structure Analysis
The molecular structure of these compounds is typically analyzed by X-ray diffraction . For example, the single-crystal structure of one such compound revealed that the 1-hydroxyethylidene group links the third position of the pyrrolidine heterocycle through a double bond with the Z-configuration .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include substitution, acylation, cyclization, and acidification .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are usually characterized by FT-IR, 1H NMR, 13C NMR, and HRMS .Applications De Recherche Scientifique
Synthesis and Structural Characterization
Pyrrolidine-2,5-dione derivatives are synthesized through various methods, including the acylation of pyrrolidine-2,4-diones, which results in the formation of 3-acyltetramic acids, a process that involves Lewis acids such as boron trifluoride–diethyl ether for efficiency (Jones et al., 1990). Similarly, the synthesis of pyrrolidine-2,4-diones (tetramic acids) from their 3-ethoxycarbonyl derivatives showcases the adaptability of these compounds in reaction to water or nitromethane (Mulholland et al., 1972).
Applications in Organic Synthesis and Drug Development
The novel synthesis of alcohol-soluble n-type conjugated polyelectrolyte for applications as an electron transport layer in inverted polymer solar cells underlines the electronic and optoelectronic applications of pyrrolidine derivatives (Hu et al., 2015). The compound exhibits high conductivity and electron mobility due to the electron-deficient nature of its backbone.
Potential Anti-tumor Agents
Research into pyrrolidine-2,5-dione-based compounds for their biological activity against various enzymes indicates the potential for these derivatives as anti-tumor agents. Certain derivatives have shown good inhibition towards enzymes, suggesting their utility in drug development for cancer treatment (Ahmed et al., 1995).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-ethylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-14-9-11-15(12-10-14)21-16-13-19(23)22(20(16)24)17-7-5-6-8-18(17)25-4-2/h5-12,16,21H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDINIUOUDRSOGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2757831.png)

![2-(2-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2757837.png)
![3-[(3,5-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2757838.png)
![(2E)-4-(dimethylamino)-N-[2-(2-phenylethyl)cyclopentyl]but-2-enamide](/img/structure/B2757839.png)


![1-((4-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2757842.png)
![[(1R,2S,3S,4R,5R,6R,8S,9S,13S,14S,17R,18S)-8-Acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/no-structure.png)
![tert-Butyl 4-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B2757846.png)
![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)acetamide](/img/structure/B2757849.png)
![1-[(4-chlorophenyl)methyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2757850.png)
![10-(4-ethoxyphenyl)-3-ethyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2757851.png)

